molecular formula C11H14ClNO4 B2891429 3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride CAS No. 2172051-51-1

3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride

Cat. No. B2891429
CAS RN: 2172051-51-1
M. Wt: 259.69
InChI Key: NQJODRYHTMHTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, using ethanol as a solvent .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC(C1=CC=C2OCOC2=C1)CC(O)=O . The InChI code is 1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13) .

Scientific Research Applications

Synthesis of Polymers

Phloretic acid, a phenolic compound related to the modification of molecules towards benzoxazine ring formation, demonstrates the potential of naturally occurring compounds for enhancing the reactivity of molecules. This method, using bio-based amines, leads to the formation of almost 100% bio-based benzoxazine end-capped molecules, suggesting a sustainable alternative to traditional phenol-based methods and indicating a pathway towards renewable polymer synthesis with diverse applications in materials science (Acerina Trejo-Machin et al., 2017).

Fluorescent Derivatization

The compound has been explored for its applicability as a fluorescent derivatizing reagent. When coupled to the amino group of amino acids, derivatives exhibit strong fluorescence, making them suitable for biological assays. This indicates the compound's potential in creating fluorescence-based probes for biochemical research (V. Frade et al., 2007).

Hydrogel Modification

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, show increased swelling and thermal stability. This modification enhances the hydrogels' potential for biomedical applications due to improved physical properties and biological activity, suggesting its use in medical device manufacturing (H. M. Aly & H. L. A. El-Mohdy, 2015).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .

properties

IUPAC Name

2-(aminomethyl)-3-(1,3-benzodioxol-5-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9;/h1-2,4,8H,3,5-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJODRYHTMHTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(CN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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